3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine
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Overview
Description
3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound with the molecular formula C6H3ClIN3. This compound is notable for its unique structure, which includes both chlorine and iodine atoms attached to a pyrrolo[2,3-c]pyridazine core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine typically involves the iodination of a pyrrolo[2,3-c]pyridazine precursor. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature. The reaction mixture is stirred overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is then filtered, washed with water, and dried under vacuum to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like oxone in dimethylformamide (DMF) can be used.
Reduction: Reducing agents such as sodium borohydride in ethanol can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield 3-Chloro-5-azido-7H-pyrrolo[2,3-c]pyridazine.
Scientific Research Applications
3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The presence of chlorine and iodine atoms may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 3-Chloro-7H-pyrrolo[2,3-c]pyridazine
Uniqueness
3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Biological Activity
3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound characterized by the molecular formula C6H3ClIN3. Its unique structure, featuring both chlorine and iodine substituents on a pyrrolo[2,3-c]pyridazine core, imparts distinct chemical and biological properties that have garnered attention in scientific research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The compound's structure can be represented as follows:
This unique arrangement allows for diverse interactions within biological systems, potentially enhancing its binding affinity to various molecular targets.
While the precise mechanism of action for this compound remains to be fully elucidated, it is believed to interact with specific enzymes or receptors within biological pathways. The halogen substituents (chlorine and iodine) may play a crucial role in modulating the compound's reactivity and biological effects.
Antiparasitic Activity
Research indicates that pyrrolo derivatives have shown promise as inhibitors of pteridine reductase 1 (PTR1), an enzyme involved in the metabolism of Trypanosoma species. Substituted pyrrolo compounds have been evaluated for their antitrypanosomal activity, suggesting that this compound may exhibit similar properties due to its structural characteristics .
Anticancer Properties
The compound's structural analogs have been investigated for their potential anticancer activities. Studies on related pyrrolo derivatives have demonstrated significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies. For instance, compounds with similar structures showed IC50 values in the nanomolar range against FGFRs . This suggests that this compound could be explored further for its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorine atom on pyrrolopyrimidine | Anticancer properties |
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | Iodine atom on pyrrolopyrimidine | Antimicrobial activity |
3-Bromo-5-methylpyrrolo[2,3-d]pyrimidine | Bromine atom and methyl group | Potential neuroprotective effects |
This compound | Chlorine and iodine atoms | Antiparasitic and anticancer potential |
The dual halogenation in this compound distinguishes it from other compounds and may enhance its reactivity and biological activity.
Case Studies
- Inhibitory Effects on PTR1 : A study focusing on pyrrolo derivatives demonstrated that certain compounds effectively inhibited PTR1 in Trypanosoma brucei, suggesting a pathway for developing new antiparasitic treatments .
- Cancer Cell Proliferation Inhibition : Research on related pyrrolo compounds indicated significant inhibition of cancer cell proliferation through targeting FGFR signaling pathways . This points towards a potential application for this compound in oncology.
Properties
IUPAC Name |
3-chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-1-3-4(8)2-9-6(3)11-10-5/h1-2H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOFYHNFTBOVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=NN=C1Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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